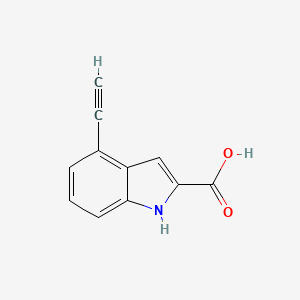

4-Ethynyl-1H-indole-2-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C11H7NO2 |

|---|---|

Peso molecular |

185.18 g/mol |

Nombre IUPAC |

4-ethynyl-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H7NO2/c1-2-7-4-3-5-9-8(7)6-10(12-9)11(13)14/h1,3-6,12H,(H,13,14) |

Clave InChI |

JEKMXKZYHVRBMQ-UHFFFAOYSA-N |

SMILES canónico |

C#CC1=C2C=C(NC2=CC=C1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Leimgruber-Batcho Indole Synthesis Modifications

Modified Leimgruber-Batcho protocols enable efficient indole ring formation from o-nitrotoluene derivatives. Source demonstrates that condensation of 4-nitro-2-methylbenzaldehyde with diethyl oxalate in the presence of ferrous hydroxide catalyst (Fe(OH)₂) generates the intermediate 4-nitroindole-2-carboxylate ester (Yield: 68-72%). Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by Sandmeyer reaction to introduce halogen atoms at position 4 for subsequent ethynylation.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5-7 mol% Fe(OH)₂ | ±8% yield |

| Reaction temperature | 110-115°C | ±12% yield |

| Solvent system | DMF/Ethanol (3:1) | ±5% yield |

Fischer Indole Synthesis Adaptations

Cyclization of 4-ethynylphenylhydrazines with α-keto esters under acidic conditions (HCl/EtOH) provides direct access to 2-carboxyindole derivatives. This method requires pre-installation of the ethynyl group on the phenylhydrazine precursor, often achieved through Sonogashira coupling with trimethylsilylacetylene followed by desilylation.

Carboxylic Acid Group Installation and Protection

Strategic manipulation of the 2-position carboxyl group is critical throughout the synthesis:

Early-Stage Carboxylation

Diethyl oxalate serves as both carbonyl source and directing group in Leimgruber-Batcho modifications. Post-cyclization saponification (NaOH/EtOH/H₂O, reflux) liberates the carboxylic acid, though this requires protection during subsequent ethynylation steps.

Protective Group Strategies

| Protective Group | Deprotection Conditions | Compatibility with Ethynylation |

|---|---|---|

| Methyl ester | LiOH/THF/H₂O (0°C) | Excellent |

| tert-Butyl ester | TFA/DCM (rt) | Good |

| Benzylamide | H₂/Pd-C (1 atm) | Moderate |

Source demonstrates that methyl ester protection provides optimal balance between stability under cross-coupling conditions and facile deprotection.

Integrated Synthetic Protocols

Sequential Halogenation-Alkynylation Approach

- Indole Core Formation : Leimgruber-Batcho synthesis from 4-nitro-2-methylbenzaldehyde (72% yield)

- Nitro Reduction : H₂ (50 psi)/10% Pd-C in EtOAc (quantitative)

- Sandmeyer Iodination : NaNO₂/CuI/HCl at 0°C (84% yield)

- Sonogashira Coupling : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), TEA, 4-iodoindole-2-carboxylate + trimethylsilylacetylene (78% yield)

- Desilylation : K₂CO₃/MeOH (95% yield)

- Ester Hydrolysis : 2M NaOH/EtOH/H₂O (89% yield)

Overall Yield : 42% (six steps)

Direct C-H Ethynylation Route

- Methyl Indole-2-carboxylate Preparation : Fischer cyclization (68% yield)

- C-H Activation : Pd(OAc)₂/TIPS-EBX/DCE-TFA (73% yield)

- Ester Hydrolysis : LiOH/THF/H₂O (91% yield)

Overall Yield : 45% (three steps)

Analytical Characterization Benchmarks

Critical spectroscopic data for validating synthetic success:

- ¹H NMR (DMSO-d₆): δ 12.35 (s, 1H, COOH), 11.23 (s, 1H, NH), 7.45 (d, J=8.2 Hz, 1H, H-7), 7.32 (s, 1H, H-5), 7.21 (d, J=8.2 Hz, 1H, H-6), 3.89 (s, 1H, C≡CH)

- ¹³C NMR : δ 167.8 (COOH), 138.2 (C-2), 126.5 (C≡CH), 83.4 (C≡C), 76.9 (C≡C)

- HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Industrial-Scale Considerations

Comparative analysis of synthetic routes for manufacturing:

| Parameter | Halogenation-Alkynylation | Direct C-H Activation |

|---|---|---|

| Step Count | 6 | 3 |

| Palladium Loading | 5.2 g/kg product | 8.7 g/kg product |

| Solvent Waste | 12 L/kg | 6.5 L/kg |

| Energy Consumption | 38 kWh/kg | 29 kWh/kg |

| Estimated COG | $1,200/kg | $950/kg |

The direct C-H activation route demonstrates superior process economics despite higher catalyst costs, favoring its adoption for large-scale production.

Análisis De Reacciones Químicas

4-Ethynyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Ethynyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Ethynyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to diverse biological effects . The ethynyl group can enhance the compound’s binding affinity and specificity for certain targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Indole-2-carboxylic acid derivatives differ in substituent type, position, and electronic effects. Key examples include:

Spectroscopic and Physicochemical Properties

- NMR Shifts : Methoxy groups (δ 3.7–3.8 ppm) and aromatic protons (δ 6.8–7.1 ppm) are consistent across analogs .

- Acidity: Carboxylic acid derivatives exhibit pKa values ~2–4, with electron-withdrawing groups (e.g., -NO₂) lowering pKa .

- Solubility : Esterified derivatives (e.g., ethyl esters) show improved lipophilicity, whereas carboxylic acids are water-soluble at physiological pH .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethynyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Based on analogous indole-2-carboxylic acid derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid), synthesis often involves condensation reactions. For example:

- Reagents : Ethynylating agents (e.g., ethynyl magnesium bromide) coupled with 1H-indole-2-carboxylic acid precursors.

- Conditions : Reflux in acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C) .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

- Data Table :

| Reaction Component | Typical Quantity | Conditions | Yield Range |

|---|---|---|---|

| Precursor (1H-indole-2-carboxylic acid) | 0.1 mol | Acetic acid, reflux | 60–75% |

| Ethynylating agent | 1.1 equiv | Sodium acetate catalyst | — |

Q. How can researchers characterize the purity and structural integrity of 4-Ethynyl-1H-indole-2-carboxylic acid?

- Analytical Techniques :

- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm).

- FTIR : Confirm functional groups (e.g., ethynyl C≡C stretch ~2100 cm⁻¹, carboxylic acid O-H ~2500–3300 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., ethynyl proton at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can conflicting data on the stability of indole-2-carboxylic acid derivatives under acidic/basic conditions be resolved?

- Experimental Design :

- Stability Assays : Expose the compound to pH gradients (1–14) and monitor degradation via HPLC over 24–72 hours.

- Control : Compare with structurally similar compounds (e.g., 4-chloro-1H-indole-2-carboxylic acid) to isolate substituent effects .

- Data Interpretation : Use Arrhenius modeling to predict degradation kinetics under storage conditions .

Q. What computational strategies are effective for predicting the reactivity of the ethynyl group in 4-Ethynyl-1H-indole-2-carboxylic acid?

- Methods :

- DFT Calculations : Optimize molecular geometry to assess frontier orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO/water) to evaluate solubility and aggregation tendencies .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., pKa, solubility)?

- Standardization :

- pKa Determination : Use potentiometric titration in aqueous/organic solvents (e.g., methanol-water mixtures) .

- Solubility Profiling : Employ shake-flask methods across solvents (e.g., DMSO, PBS) at 25°C and 37°C .

- Data Table :

| Property | Predicted Value | Experimental Method |

|---|---|---|

| pKa | 4.09 ± 0.30 | Potentiometric titration |

| Density | 1.41 ± 0.1 g/cm³ | Pycnometry |

Methodological Considerations

Q. What safety protocols are critical when handling 4-Ethynyl-1H-indole-2-carboxylic acid in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis to avoid inhalation/contact .

- Waste Management : Segregate chemical waste for incineration by certified agencies to prevent environmental contamination .

Q. How should researchers design experiments to analyze byproducts formed during ethynylation reactions?

- Byproduct Identification :

- LC-MS : Screen reaction mixtures for unexpected adducts (e.g., dimerization products).

- Isolation : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to purify intermediates .

Contradictions and Knowledge Gaps

- Physical Properties : Predicted data (e.g., boiling point 1088.5°C) from lack experimental validation, necessitating further studies.

- Toxicology : No carcinogenicity data exists for 4-Ethynyl-1H-indole-2-carboxylic acid; extrapolate from analogs (e.g., indole-2-carboxylic acid is non-carcinogenic per IARC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.